4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWOODDBJACPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of appropriate benzoyl and thiadiazole precursors under specific reaction conditions. One common method involves the use of benzoic acid derivatives and thiadiazole intermediates, which are reacted in the presence of catalysts such as Lewis acids or bases . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or thiadiazole moieties, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, it is used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cancer cell survival and proliferation . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzamide Ring
Key analogs :
- 4-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Replaces the benzoyl group with a methyl substituent.
- Halogenated analogs (): Compounds like 4c (4-chloro) and 4f (4-fluoro) exhibit halogen substituents, which are electron-withdrawing and improve metabolic stability. Bromo-substituted derivatives () show enhanced bioactivity, with one analog (2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) demonstrating 100% protection against mortality at 60 mg/kg in preclinical studies .
Table 1: Substituent Impact on Properties
Thiadiazole Core Modifications
Trimethylphenyl vs. Pyridyl/Aryl Groups :
- The 2,4,6-trimethylphenyl group in the target compound introduces steric bulk, which may hinder interactions with flat binding pockets but improve selectivity. In contrast, pyridyl-substituted analogs (e.g., 4b–4g, ) allow for hydrogen bonding via the nitrogen atom, enhancing target engagement in some cases .
- Derivatives with phenylsulfonyl groups () exhibit tautomerism (thione vs. thiol forms), influencing their electronic profiles and reactivity .
Table 2: Thiadiazole Substituent Comparison
IR/NMR Data :
- The target compound’s benzoyl group would show a strong C=O stretch at ~1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides in ) .
- In ¹H NMR, the trimethylphenyl group’s methyl protons appear as singlets (~2.3–2.5 ppm), distinct from halogenated analogs (e.g., 4c: aromatic protons at ~7.5–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
